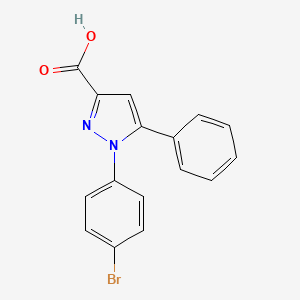

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 62160-85-4

Cat. No.: VC17267795

Molecular Formula: C16H11BrN2O2

Molecular Weight: 343.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62160-85-4 |

|---|---|

| Molecular Formula | C16H11BrN2O2 |

| Molecular Weight | 343.17 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |

| Standard InChI Key | OYUVGBSSFDXXPA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O |

Introduction

Structural Characterization and Nomenclature

Pyrazole derivatives are characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. For 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, the substituents are distributed as follows:

-

A 4-bromophenyl group at position 1 (N1 of the pyrazole ring).

-

A phenyl group at position 5.

-

A carboxylic acid moiety at position 3.

The molecular formula is C₁₆H₁₁BrN₂O₂, with a molecular weight of 343.17 g/mol . Key identifiers include:

-

InChIKey: SKTSJINMYBCNEB-UHFFFAOYSA-N (for the 1,3,5-substituted analog) .

-

Canonical SMILES: O=C(O)C1=CC(=NN1C2=CC=C(Br)C=C2)C=3C=CC=CC3 .

Crystallographic studies of related compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal dihedral angles between aromatic rings ranging from 7.3° to 39.9°, indicating moderate planarity distortion due to steric effects .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common route for introducing aldehyde groups into pyrazole systems. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via:

-

Dropwise addition of phosphoryl chloride (4.16 mL, 44.7 mmol) to dimethylformamide (DMF) at 273 K.

-

Addition of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in DMF.

This method could be adapted for carboxylic acid derivatives by substituting formylation with carboxylation reagents.

Carboxylic Acid Functionalization

The synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-91-0) involves:

-

Intermediate: Hydrazine derivatives condensed with β-keto esters.

-

Oxidation: Conversion of aldehyde or alcohol intermediates to carboxylic acids using KMnO₄ or CrO₃ .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 343.17 g/mol | |

| XLogP3-AA (Log P) | 3.2 (estimated) | |

| Hydrogen Bond Donors | 1 (COOH) | |

| Hydrogen Bond Acceptors | 3 (COOH, N) | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 58.3 Ų |

The carboxylic acid group enhances water solubility (~2.1 mg/L at 25°C, estimated) but reduces lipophilicity compared to ester or aldehyde analogs .

Biological Activity and Applications

Enzyme Inhibition

Pyrazole-carboxylic acids exhibit inhibitory activity against:

-

Microsomal prostaglandin E₂ synthase-1 (mPGES-1): A target for anti-inflammatory drugs .

-

5-Lipoxygenase (5-LO): Implicated in leukotriene biosynthesis .

Derivatives with 4-bromophenyl groups show enhanced binding affinity due to halogen interactions with hydrophobic enzyme pockets .

Material Science Applications

-

Coordination polymers: Carboxylic acid moieties facilitate metal-ligand bonding.

-

Luminescent materials: Bromine atoms enhance spin-orbit coupling for potential OLED applications .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume